Methyl 2-amino-5-chloro-3-methylbenzoate

Catalog No.
S3051047
CAS No.
79101-83-0
M.F
C9H10ClNO2
M. Wt
199.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-chloro-3-methylbenzoate

CAS Number

79101-83-0

Product Name

Methyl 2-amino-5-chloro-3-methylbenzoate

IUPAC Name

methyl 2-amino-5-chloro-3-methylbenzoate

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

BOYQWVQNPIZDPU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)OC)Cl

Solubility

not available

Application in Synthesis of Chlorantraniliprole

    Specific Scientific Field: Organic Chemistry, specifically in the synthesis of insecticides.

    Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a starting material in the synthesis of Chlorantraniliprole, an insecticide that is used to control many types of pests, including those that are resistant to other insecticides.

    Results or Outcomes: The outcome of this process is the production of Chlorantraniliprole, a potent insecticide. The effectiveness of Chlorantraniliprole in controlling pests has been well-documented in various studies.

Use as a Building Block in Organic Chemistry

    Specific Scientific Field: Organic Chemistry

    Summary of the Application: Methyl 2-amino-5-chloro-3-methylbenzoate is used as a building block in organic chemistry.

    Methods of Application or Experimental Procedures: The exact procedures and technical details can vary greatly depending on the specific synthesis or reaction being carried out.

    Results or Outcomes: The outcomes can vary greatly depending on the specific synthesis or reaction being carried out.

Use in the Synthesis of Specific Compounds

Use as a Building Block in Medicinal Chemistry

Methyl 2-amino-5-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of approximately 199.63 g/mol. It is characterized by the presence of an amino group, a chloro substituent, and a methyl group on the benzene ring, making it a derivative of benzoic acid. The compound appears as a solid powder and has a melting point ranging from 238 to 243 degrees Celsius. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical chemistry .

Due to its functional groups:

  • Esterification: The carboxyl group can be converted into esters.
  • Halogenation: The amino group can undergo diazotization, allowing for the introduction of halogens.
  • Coupling Reactions: The chloro substituent can be involved in coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds .

While specific biological activity data for methyl 2-amino-5-chloro-3-methylbenzoate is limited, its structural analogs have shown various pharmacological properties. Compounds similar to this one often exhibit anti-inflammatory and analgesic activities due to their ability to interact with biological pathways involving inflammation and pain response mechanisms. Further studies are needed to elucidate its specific biological effects .

The synthesis of methyl 2-amino-5-chloro-3-methylbenzoate typically involves several steps:

  • Starting Material: The synthesis often begins with m-toluic acid.
  • Nitration: The m-toluic acid undergoes nitration using nitric acid to yield 2-nitro-3-methylbenzoic acid.
  • Hydrogenation: This intermediate is then reduced via hydrogenation to produce 2-amino-3-methylbenzoic acid.
  • Chlorination: Finally, chlorination occurs using chlorinating agents to introduce the chloro group at the desired position, resulting in methyl 2-amino-5-chloro-3-methylbenzoate .

Methyl 2-amino-5-chloro-3-methylbenzoate finds applications primarily in:

  • Pharmaceutical Industry: As an intermediate for synthesizing various pharmaceutical compounds.
  • Organic Synthesis: In the development of new materials and chemicals through its reactive functional groups.
  • Research: Used in laboratories for studying reaction mechanisms and developing new synthetic pathways .

Methyl 2-amino-5-chloro-3-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 2-amino-4-chlorobenzoate5900-58-30.98
Methyl 2-amino-4,5-dichlorobenzoate844647-17-20.96
Ethyl 2-amino-5-chlorobenzoate63243-75-40.96
Ethyl 2-amino-4-chlorobenzoate60064-34-80.94

Uniqueness

Methyl 2-amino-5-chloro-3-methylbenzoate is unique due to its specific positioning of the chloro and amino groups relative to the methyl group on the benzene ring. This arrangement influences its reactivity and potential applications in organic synthesis compared to similar compounds which may have different substituent positions or types .

XLogP3

2.6

Dates

Modify: 2023-08-18

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